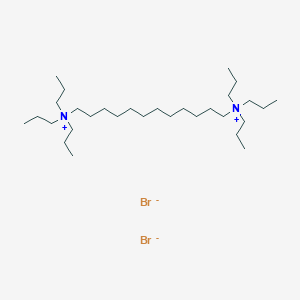
1,12-Bis(tripropyl ammonium)dodecane dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Bis(tripropyl ammonium)dodecane dibromide is a quaternary ammonium compound with a dodecane backbone. This compound is characterized by the presence of two tripropyl ammonium groups attached to the first and twelfth carbon atoms of the dodecane chain, with bromide ions as counterions. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications.
Preparation Methods
The synthesis of 1,12-Bis(tripropyl ammonium)dodecane dibromide typically involves the reaction of 1,12-dibromododecane with tripropylamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Br-(CH2)12-Br+2(CH3CH2CH2)3N→(CH3CH2CH2)3N+-(CH2)12-N+(CH3CH2CH2)3Br−
The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-polar solvent such as diethyl ether. The precipitate is filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
1,12-Bis(tripropyl ammonium)dodecane dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium groups.
Complex Formation: The compound can form complexes with various metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,12-Bis(tripropyl ammonium)dodecane dibromide has several scientific research applications, including:
Antimicrobial Agent: Due to its quaternary ammonium structure, it is used as an antimicrobial agent in various formulations.
Phase Transfer Catalyst: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biological Studies: The compound is used in biological studies to investigate the effects of quaternary ammonium compounds on cell membranes and microbial activity.
Industrial Applications: It is used in the production of disinfectants, surfactants, and other industrial chemicals.
Mechanism of Action
The antimicrobial activity of 1,12-Bis(tripropyl ammonium)dodecane dibromide is primarily due to its ability to disrupt cell membranes. The positively charged ammonium groups interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known to be effective against a wide range of bacteria, fungi, and viruses.
Comparison with Similar Compounds
1,12-Bis(tripropyl ammonium)dodecane dibromide can be compared with other quaternary ammonium compounds such as:
1,12-Bis(triethyl ammonium)dodecane dibromide: Similar structure but with ethyl groups instead of propyl groups. It has similar antimicrobial properties but may differ in solubility and reactivity.
1,12-Bis(trimethyl ammonium)dodecane dibromide: Contains methyl groups instead of propyl groups. It is more soluble in water but may have different antimicrobial efficacy.
1,12-Bis(tripropyl ammonium)hexane dibromide: Shorter carbon chain (hexane instead of dodecane). It may have different physical properties and reactivity.
The uniqueness of this compound lies in its specific chain length and the presence of tripropyl groups, which can influence its solubility, reactivity, and antimicrobial efficacy.
Properties
CAS No. |
106327-23-5 |
|---|---|
Molecular Formula |
C30H66Br2N2 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
tripropyl-[12-(tripropylazaniumyl)dodecyl]azanium;dibromide |
InChI |
InChI=1S/C30H66N2.2BrH/c1-7-23-31(24-8-2,25-9-3)29-21-19-17-15-13-14-16-18-20-22-30-32(26-10-4,27-11-5)28-12-6;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
YIKWVPKBTYVFAJ-UHFFFAOYSA-L |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCCCCCCCCCCC[N+](CCC)(CCC)CCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


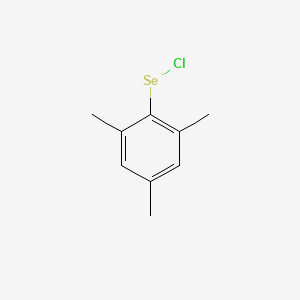
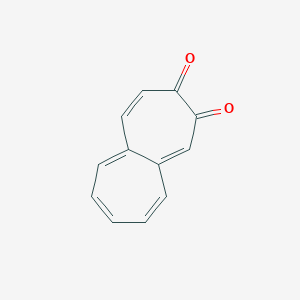
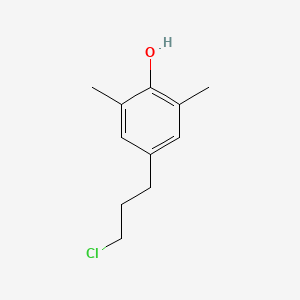
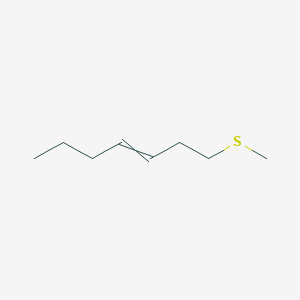
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
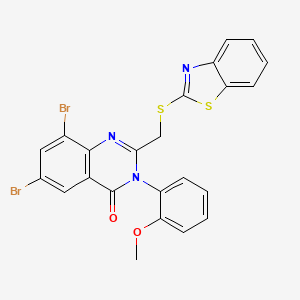
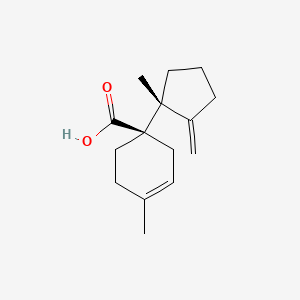
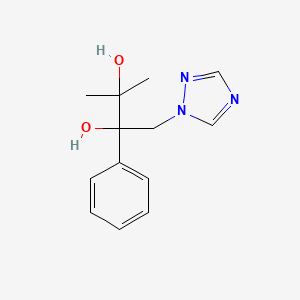
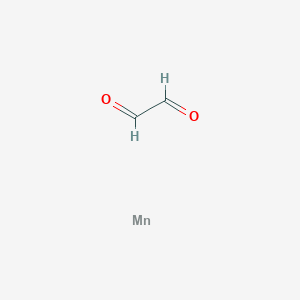
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)



